2,5-Difluorophenyl chloroformate
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Overview
Description
2,5-Difluorophenyl chloroformate is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of phenyl chloroformate, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorophenyl chloroformate can be synthesized through the reaction of 2,5-difluorophenol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-Difluorophenol+Phosgene→2,5-Difluorophenyl chloroformate+HCl
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, the reaction is typically carried out in the presence of a base to absorb the HCl produced.
Alcohols: For esterification, the reaction is conducted under anhydrous conditions to prevent hydrolysis.
Carboxylic Acids: For mixed anhydride formation, a base is used to neutralize the HCl formed.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
2,5-Difluorophenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: Used as a reagent for introducing the 2,5-difluorophenyl group into organic molecules.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the modification of polymers and other materials to enhance their properties.
Analytical Chemistry: Used as a derivatization agent in chromatography to improve the detection and analysis of compounds.
Mechanism of Action
The mechanism of action of 2,5-difluorophenyl chloroformate involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of HCl to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
2,4-Difluorophenyl Chloroformate: Similar structure but with fluorine atoms at the 2 and 4 positions.
Phenyl Chloroformate: Lacks fluorine substituents on the benzene ring.
Methyl Chloroformate: Contains a methyl group instead of the phenyl group.
Comparison: 2,5-Difluorophenyl chloroformate is unique due to the presence of fluorine atoms, which can influence its reactivity and the properties of the resulting products. The fluorine atoms can enhance the stability and lipophilicity of the compounds formed, making it valuable in pharmaceutical and material science applications .
Properties
Molecular Formula |
C7H3ClF2O2 |
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Molecular Weight |
192.55 g/mol |
IUPAC Name |
(2,5-difluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3ClF2O2/c8-7(11)12-6-3-4(9)1-2-5(6)10/h1-3H |
InChI Key |
XLCQLSMILAOYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(=O)Cl)F |
Origin of Product |
United States |
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